molecular formula C25H29N3O2 B10801533 2-({2-[4-(Dimethylamino)phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL}methyl)phenol

2-({2-[4-(Dimethylamino)phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL}methyl)phenol

Cat. No.: B10801533
M. Wt: 403.5 g/mol
InChI Key: IUBZHIIYEKZXKN-UHFFFAOYSA-N
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Description

The compound 2-({2-[4-(Dimethylamino)phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL}methyl)phenol is a substituted imidazolidine derivative featuring a saturated five-membered ring core. Its structure includes two phenol groups, a dimethylamino-substituted phenyl ring, and a hydroxyphenylmethyl substituent.

Properties

IUPAC Name

2-[[2-[4-(dimethylamino)phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-26(2)22-13-11-19(12-14-22)25-27(17-20-7-3-5-9-23(20)29)15-16-28(25)18-21-8-4-6-10-24(21)30/h3-14,25,29-30H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBZHIIYEKZXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3O)CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[4-(dimethylamino)phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL}methyl)phenol, often referred to as a derivative of imidazolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₉N₂O₂
  • Molecular Weight : 273.34 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiproliferative Effects : Studies have shown that imidazolidine derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and affecting cell cycle progression. For instance, a related compound demonstrated cytotoxicity against HeLa and K562 cells with IC₅₀ values ranging from 8.5 μM to 15.1 μM .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which may mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : Some derivatives have been observed to reduce pro-inflammatory markers in macrophage cell lines, indicating a possible role in managing inflammatory conditions .

Biological Activity Data

Activity Cell Line IC₅₀ (μM) Mechanism
AntiproliferativeHeLa8.9 - 15.1Induction of apoptosis
AntiproliferativeK5628.5 - 14.9Cell cycle arrest
AntioxidantRAW264.7N/AReduction of ROS and NO levels
Anti-inflammatoryVarious macrophagesN/AInhibition of inflammatory cytokines

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various thiazolidine derivatives, which share structural similarities with the compound . The derivatives were tested against multiple cancer cell lines, revealing significant antiproliferative activity and selectivity towards malignant cells compared to normal fibroblasts . The findings suggest that modifications in the imidazolidine structure could enhance anticancer efficacy.

Case Study 2: Metabolic Effects

Another investigation focused on thiazolidinone derivatives, which demonstrated improvements in glucose metabolism in insulin-resistant models. These compounds enhanced glucose uptake and reduced hyperglycemia, indicating potential applications for treating metabolic disorders such as type 2 diabetes . This reinforces the idea that similar structural motifs might confer beneficial metabolic properties.

Scientific Research Applications

Medicinal Chemistry

The presence of the dimethylamino group in the compound indicates its potential as a pharmaceutical agent. Compounds with similar structures have been explored for their biological activities, including:

  • Antitumor Activity : The imidazolidine core is often associated with anticancer properties. Research has shown that derivatives of imidazolidine can exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents.
  • Antioxidant Properties : The phenolic component contributes to the compound's ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Compounds with dimethylamino groups have been linked to neuroprotective activities, potentially aiding in the treatment of neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of 2-({2-[4-(Dimethylamino)phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL}methyl)phenol can be achieved through several methods, including:

  • Multi-step Organic Synthesis : Utilizing various reactions such as nucleophilic substitutions and cyclization processes to construct the imidazolidine ring and incorporate the dimethylamino and phenolic functionalities.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful. Below is a summary table highlighting structural features and biological activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
4-DimethylaminophenolContains a dimethylamino group and a phenolic hydroxylAntioxidant and antimicrobial
2-HydroxybenzaldehydeAromatic aldehyde with a hydroxyl groupUsed in organic synthesis
Imidazolidine derivativesSimilar ring structurePotential pharmacological activities

Anticancer Activity

In a study focusing on new molecular hybrids containing imidazolidine structures, compounds were designed to evaluate their cytotoxic effects against cancer cell lines. The results indicated that modifications to the imidazolidine core significantly influenced their activity, suggesting that similar strategies could be employed for this compound to enhance its anticancer properties .

Neuroprotective Studies

Another study investigated compounds with dimethylamino groups for their neuroprotective effects in models of neurodegeneration. The findings revealed that these compounds could mitigate neuronal damage, highlighting the potential therapeutic applications of this compound in treating neurodegenerative disorders.

Comparison with Similar Compounds

Core Structural Variations

  • Target Compound : Contains a saturated imidazolidine core, which increases conformational flexibility compared to aromatic imidazoles. This may enhance adaptability in binding interactions .
  • 2-(4-Fluorophenyl)-1H-benzimidazole (): Aromatic benzimidazole core with a fluorophenyl substituent.
  • Chiral Nitrophenyl Imidazole (): Planar imidazole core with nitro and phenylpropanol groups. The unsaturated ring allows for π-π stacking interactions, critical in catalysis and coordination chemistry .

Substituent Effects

Compound Key Substituents Electronic Effects
Target Compound Phenol, dimethylaminophenyl, hydroxyphenylmethyl Electron-donating (dimethylamino) and -withdrawing (phenol) groups; enhances H-bond capacity.
2-(4-Fluorophenyl)-1H-benzimidazole Fluorophenyl Electron-withdrawing fluorine increases acidity and metabolic stability.
1-(3-Methoxyphenyl)imidazoline () Methoxyphenyl, hydrobromide Methoxy group improves lipophilicity; hydrobromide enhances crystallinity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Interactions
Target Compound (Inferred) ~450 (estimated) Moderate (phenolic OH groups) Intramolecular H-bonding
2-(4-Fluorophenyl)-1H-benzimidazole 228.23 Low (non-polar fluorophenyl) π-Stacking, halogen bonding
Phenol-substituted Imidazole () 203.24 High (phenolic and amino groups) H-bonding, charge transfer

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